![molecular formula C10H11NO2S2 B13305443 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amine and ester groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives followed by functionalization with amine and ester groups. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]thiophene-2-carboxylic acid: Known for its applications in organic electronics and as a pharmaceutical intermediate.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Used in the development of conjugated polymers for electronic applications.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic compound used in organic field-effect transistors and photovoltaic devices.
Uniqueness
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11NO2S2 |
|---|---|
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3 |
InChI-Schlüssel |
VVJSRWIIPYTVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


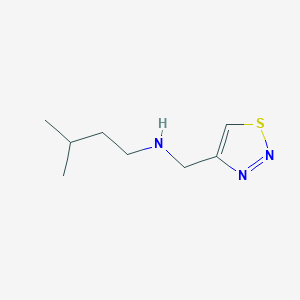
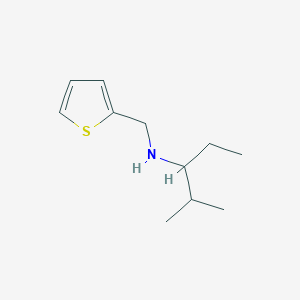
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)


![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
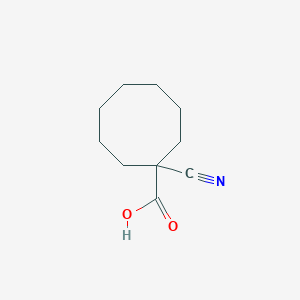
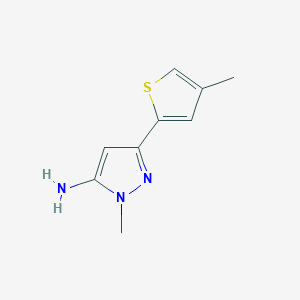

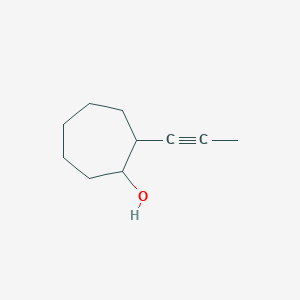
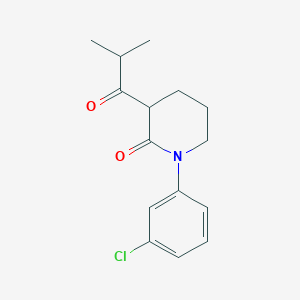

amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
